![molecular formula C17H34O2 B15167654 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL CAS No. 597552-29-9](/img/structure/B15167654.png)
1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is a chemical compound with a complex structure that includes both an alkyl chain and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol typically involves the reaction of 3-methylbut-3-en-1-ol with dodecan-2-ol under specific conditions. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ether linkage can be targeted for substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol exerts its effects involves interactions with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-ol: A related compound with similar structural features but lacking the dodecan-2-ol moiety.
1,3-Bis[(3-methylbut-2-en-1-yl)oxy]propan-2-ol: Another compound with multiple ether linkages and similar reactivity.
Uniqueness
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is unique due to its specific combination of an alkyl chain and an
Properties
CAS No. |
597552-29-9 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-(3-methylbut-3-enoxy)dodecan-2-ol |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-17(18)15-19-14-13-16(2)3/h17-18H,2,4-15H2,1,3H3 |
InChI Key |
MVMXXNAAIGNUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCCC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)

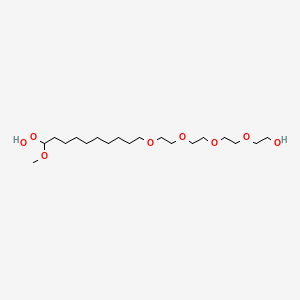
sulfanium bromide](/img/structure/B15167593.png)
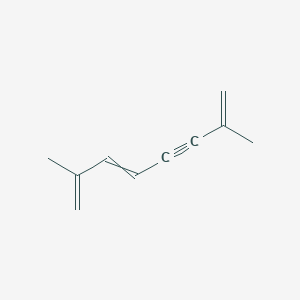
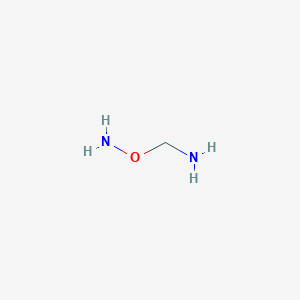
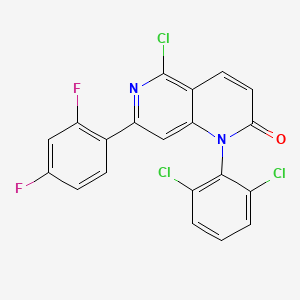
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)
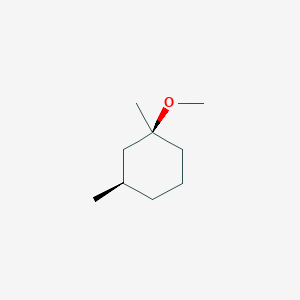
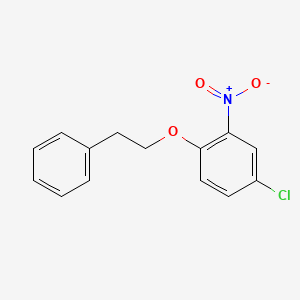
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
